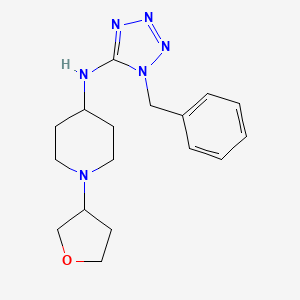![molecular formula C16H25N5O2 B7439428 (1-Methylpiperazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B7439428.png)
(1-Methylpiperazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylpiperazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone, also known as MPMP, is a compound that has gained attention in the scientific community due to its potential use in drug development.
Mechanism of Action
(1-Methylpiperazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone exerts its effects through the inhibition of various enzymes, including phosphodiesterase (PDE), cyclooxygenase (COX), and lipoxygenase (LOX). These enzymes are involved in various cellular processes, including inflammation and tumor growth. By inhibiting these enzymes, this compound can reduce inflammation and inhibit tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can inhibit the production of inflammatory cytokines, reduce the activity of COX and LOX, and induce apoptosis in cancer cells. This compound has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using (1-Methylpiperazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of specific cellular processes. However, this compound may also have off-target effects, which can complicate data interpretation. Additionally, this compound has limited solubility in aqueous solutions, which can affect its efficacy in certain experiments.
Future Directions
Future research on (1-Methylpiperazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone should focus on its potential use as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies should aim to further elucidate the mechanism of action of this compound, as well as its potential off-target effects. Additionally, research should focus on developing more efficient synthesis methods for this compound, as well as improving its solubility in aqueous solutions.
Synthesis Methods
(1-Methylpiperazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone can be synthesized through a multi-step process that involves the reaction of 1-methylpiperazine with 2-bromo-5-methylpyrimidine, followed by the reaction of the resulting compound with 4-hydroxypiperidine. The final step involves the reaction of the intermediate product with methanesulfonyl chloride to obtain this compound.
Scientific Research Applications
(1-Methylpiperazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound has anti-inflammatory and anti-tumor properties, and may also have neuroprotective effects.
properties
IUPAC Name |
(1-methylpiperazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-12-9-18-16(19-10-12)23-13-3-6-21(7-4-13)15(22)14-11-17-5-8-20(14)2/h9-10,13-14,17H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFZANHGXVRPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3CNCCN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine](/img/structure/B7439350.png)
![N-(2-thiomorpholin-3-ylethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B7439357.png)
![3-[4-(6,6-Dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carbonyl)phenyl]-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid](/img/structure/B7439361.png)
![2-(3-amino-2-oxoazepan-1-yl)-N-[2-hydroxy-1-[2-(trifluoromethyl)phenyl]ethyl]acetamide](/img/structure/B7439377.png)
![[5-[4-(trifluoromethylsulfinyl)phenyl]-6,7-dihydro-4H-triazolo[1,5-a]pyrazin-3-yl]methanol](/img/structure/B7439387.png)
![methyl (E)-4-[[2-(2-oxoazocan-1-yl)acetyl]amino]but-2-enoate](/img/structure/B7439394.png)
![6-[4-(2,3-dihydroindol-1-ylmethyl)piperidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B7439399.png)
![methyl (E)-4-[[2,4-difluoro-5-(2-methylpropanoylamino)benzoyl]amino]but-2-enoate](/img/structure/B7439405.png)
![4-(1H-imidazol-5-yl)-1-[4-(trifluoromethylsulfinyl)phenyl]piperidine](/img/structure/B7439411.png)
![N-[4-(ethylsulfonylamino)-3-methylphenyl]-1-methylpiperazine-2-carboxamide](/img/structure/B7439417.png)
![N-(3-amino-2-hydroxypropyl)-2-pyrrolidin-1-ylthieno[2,3-d][1,3]thiazole-5-carboxamide](/img/structure/B7439438.png)
![1-benzoyl-N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-3-methylpiperidine-3-carboxamide](/img/structure/B7439439.png)

![2-cyclohexylsulfonyl-N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-3-methylbutanamide](/img/structure/B7439450.png)